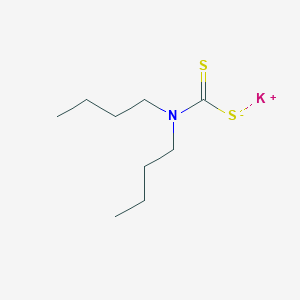
Potassium dibutyldithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium dibutyldithiocarbamate (KDBC) is a chemical compound that belongs to the class of dithiocarbamates. It is widely used in scientific research as a chelating agent, a metal complexing agent, and a corrosion inhibitor. Synthesis Method: KDBC is synthesized by reacting carbon disulfide with butylamine in the presence of potassium hydroxide. The reaction results in the formation of potassium dibutyldithiocarbamate, which is then purified and crystallized. The chemical formula of KDBC is C9H18KNS2. Scientific Research Application: KDBC is widely used in scientific research as a chelating agent to remove metal ions from solutions. It is also used as a metal complexing agent to form stable complexes with metal ions. KDBC is used in the analysis of trace metals in environmental samples, food, and biological fluids. It is also used in the study of the mechanism of action of metal-containing enzymes and proteins. Mechanism of Action: KDBC acts as a chelating agent by forming stable complexes with metal ions. The dithiocarbamate group in KDBC forms a strong bond with metal ions, thereby removing them from solutions. KDBC also acts as a metal complexing agent by forming stable complexes with metal ions. The stability of the complex depends on the metal ion and the pH of the solution. Biochemical and Physiological Effects: KDBC has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory properties. KDBC has been used in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Advantages and Limitations for Lab Experiments: KDBC is a versatile compound that can be used in a variety of scientific research applications. It is relatively inexpensive and easy to synthesize. However, KDBC has some limitations in lab experiments. It can interfere with some analytical methods and can also have toxic effects on living organisms at high concentrations. Future Directions: There are many future directions for the research on KDBC. One direction is to study the mechanism of action of KDBC in more detail. Another direction is to explore the potential of KDBC in the treatment of various diseases. Additionally, the development of new synthetic methods for KDBC and its derivatives could lead to the discovery of new compounds with improved properties. In conclusion, potassium dibutyldithiocarbamate is a versatile compound that has many scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. KDBC has the potential to be used in the treatment of various diseases and the development of new synthetic methods could lead to the discovery of new compounds with improved properties.
属性
CAS 编号 |
136-29-8 |
|---|---|
产品名称 |
Potassium dibutyldithiocarbamate |
分子式 |
C9H18KNS2 |
分子量 |
243.5 g/mol |
IUPAC 名称 |
potassium;N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C9H19NS2.K/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI 键 |
CTAGWAHHVKDYTF-UHFFFAOYSA-M |
手性 SMILES |
CCCCN(CCCC)C(=S)[S-].[K+] |
SMILES |
CCCCN(CCCC)C(=S)[S-].[K+] |
规范 SMILES |
CCCCN(CCCC)C(=S)[S-].[K+] |
其他 CAS 编号 |
136-29-8 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



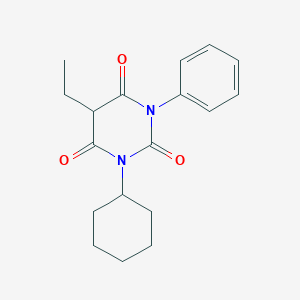
![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)
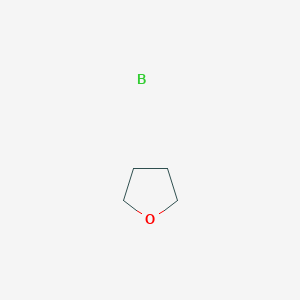
![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
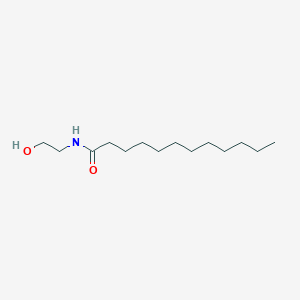
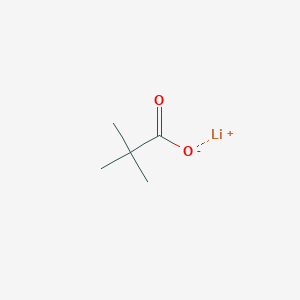
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
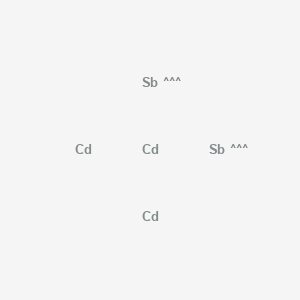
![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)
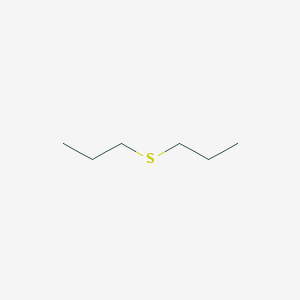
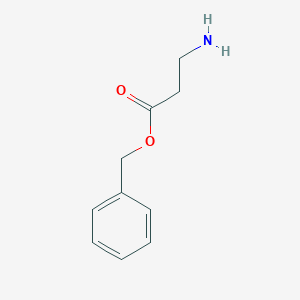
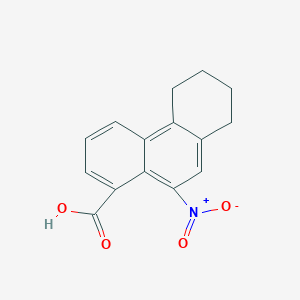
![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)